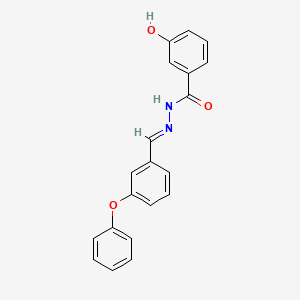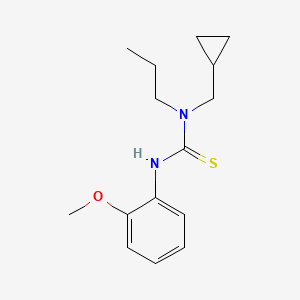![molecular formula C22H29N3O2 B5516442 2-(2-甲氧基乙基)-8-(6-甲基-4-喹啉基)-2,8-二氮杂螺[5.5]十一烷-3-酮](/img/structure/B5516442.png)
2-(2-甲氧基乙基)-8-(6-甲基-4-喹啉基)-2,8-二氮杂螺[5.5]十一烷-3-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of diazaspiro[5.5]undecane derivatives, similar to the target compound, often involves multistep reactions including Michael addition, cyclization, and functional group transformations. For example, a synthetic pathway to related compounds involves starting materials such as 1,3-diaryl-2-propen-1-ones reacting with barbituric or 2-thiobarbituric acid under refluxing conditions without any catalyst, highlighting the methodological diversity in accessing diazaspiro[5.5]undecane scaffolds (Ahmed et al., 2012). Another approach utilizes 3-t-butyldimethylsilyloxy-1-cyclohexenyl methyl ketone for a stereoselective synthesis, emphasizing the ability to manipulate stereochemistry in these systems (Ibuka et al., 1981).
Molecular Structure Analysis
The molecular structure of diazaspiro[5.5]undecane derivatives is characterized by NMR and X-ray crystallography, revealing insights into conformational preferences and stereochemical arrangements. The cyclohexanone unit within these spirocycles often adopts a chair conformation, facilitated by intermolecular hydrogen bonding and π-π stacking interactions, which play a crucial role in crystal packing and stability (Islam et al., 2017).
Chemical Reactions and Properties
Diazaspiro[5.5]undecane compounds participate in a variety of chemical reactions, including Michael addition and cyclization, to introduce diverse functional groups. These reactions underline the versatility of the diazaspiro[5.5]undecane scaffold in synthetic chemistry, enabling the development of compounds with potential biological activities (Yang et al., 2008).
Physical Properties Analysis
The physical properties of diazaspiro[5.5]undecane derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. The presence of substituents like methoxyethyl and quinolinyl groups impacts these properties, affecting the compound's behavior in different solvents and conditions.
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of 2-(2-methoxyethyl)-8-(6-methyl-4-quinolinyl)-2,8-diazaspiro[5.5]undecan-3-one, are dictated by its functional groups and the diazaspiro[5.5]undecane core. These compounds exhibit a broad range of activities, from antibacterial to anticancer, depending on the nature and position of the substituents (Odagiri et al., 2013).
科学研究应用
CCR8拮抗剂
2-(2-甲氧基乙基)-8-(6-甲基-4-喹啉基)-2,8-二氮杂螺[5.5]十一烷-3-酮及其相关化合物已被确定为CCR8拮抗剂。这类化合物可用于治疗趋化因子介导的疾病,特别是呼吸道疾病。它们在治疗哮喘、慢性阻塞性肺病和鼻炎方面的应用已被探索(Norman, 2007)。
对呼吸道病原体的抗菌活性
研究的重点是设计和合成具有有效抗菌特性的化合物,用于治疗呼吸道感染。一些化合物,包括那些与2-(2-甲氧基乙基)-8-(6-甲基-4-喹啉基)-2,8-二氮杂螺[5.5]十一烷-3-酮结构相似的化合物,已表现出对各种呼吸道病原体具有显著的体外抗菌活性。这些病原体包括革兰氏阳性菌和革兰氏阴性菌,以及多重耐药和喹诺酮耐药菌株(Odagiri et al., 2013)。
治疗各种疾病
含有1,9-二氮杂螺[5.5]十一烷结构的化合物与查询化合物密切相关,已针对肥胖、疼痛以及与免疫系统、细胞信号传导、心血管系统和精神病相关的各种疾病的潜在治疗方法进行了研究(Blanco‐Ania et al., 2017)。
多巴胺D3受体亲和力的应用
二氮杂螺化合物的衍生物对其对多巴胺D3受体的亲和力和选择性也进行了研究。这些研究旨在最大程度地减少在其他胺能G蛋白偶联受体位点的药物混杂性,这对于在神经系统疾病中开发更具针对性的疗法具有重要意义(Reilly et al., 2019)。
含氮螺杂环的合成
含氮螺杂环的合成,包括具有二氮杂螺[5.5]十一烷结构的杂环,已得到研究。这些化合物由于其独特的结构特征而在各个领域有应用,有助于它们作为药效基团或在材料科学中的潜力(Aggarwal et al., 2014)。
属性
IUPAC Name |
2-(2-methoxyethyl)-8-(6-methylquinolin-4-yl)-2,8-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O2/c1-17-4-5-19-18(14-17)20(7-10-23-19)24-11-3-8-22(15-24)9-6-21(26)25(16-22)12-13-27-2/h4-5,7,10,14H,3,6,8-9,11-13,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNZVTQDNSIXQSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CN=C2C=C1)N3CCCC4(C3)CCC(=O)N(C4)CCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-methoxyphenoxy}acetic acid](/img/structure/B5516364.png)
![1-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}-2-naphthol](/img/structure/B5516367.png)
![2-isopropyl-9-{[4-(1H-tetrazol-1-yl)phenyl]acetyl}-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5516369.png)


![1-[5-(4-methoxyphenyl)-2-furoyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5516392.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B5516401.png)
![1-[2-(1H-indol-3-yl)-1-methylethyl]-5-oxo-3-pyrrolidinecarboxylic acid](/img/structure/B5516419.png)
![4-{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-1,2-dimethylpiperazine](/img/structure/B5516421.png)
![propyl [(6-amino-3,5-dicyano-4-ethyl-2-pyridinyl)thio]acetate](/img/structure/B5516436.png)
![1-acetyl-3-[(4-methoxyphenyl)diazenyl]-1H-indole](/img/structure/B5516450.png)


